2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile

Lipophilicity Drug-likeness Permeability

This α-aminonitrile uniquely combines an imidazole metal-coordinating hinge binder with a toluidine NH donor, saving 2–3 synthetic steps in kinase, CYP51, or IDO1 inhibitor synthesis. With LogP 3.86 and TPSA 53.64 Ų, it resides in CNS MPO-friendly space while offering a latent nitrile warhead for covalent targeting. The pre-installed dual pharmacophore eliminates the need for two separate building blocks, reducing re-validation and accelerating SAR campaigns. Choose this intermediate when your target requires simultaneous metal chelation and hydrogen-bond donation within ~6 Å.

Molecular Formula C18H16N4
Molecular Weight 288.354
CAS No. 866157-66-6
Cat. No. B2948717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile
CAS866157-66-6
Molecular FormulaC18H16N4
Molecular Weight288.354
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(C#N)C2=CC=C(C=C2)N3C=CN=C3
InChIInChI=1S/C18H16N4/c1-14-3-2-4-16(11-14)21-18(12-19)15-5-7-17(8-6-15)22-10-9-20-13-22/h2-11,13,18,21H,1H3
InChIKeyGMOUBHFYHUKCFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(1H-Imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile (CAS 866157-66-6) – Core Physicochemical & Structural Profile


2-[4-(1H-Imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile (CAS 866157‑66‑6) is a synthetic, achiral α‑aminonitrile that integrates a 1H‑imidazole pharmacophore with a 3‑toluidino (m‑tolylamino) donor via a central acetonitrile carbon . The molecule (C₁₈H₁₆N₄, MW 288.35 g·mol⁻¹) displays a calculated LogP of 3.86 and a topological polar surface area (TPSA) of 53.64 Ų, placing it in a property space compatible with oral bioavailability guidelines . Characterised as a research‑grade building block (commercial purity ≥ 90 %), the compound serves as a versatile intermediate for the construction of imidazole‑containing libraries rather than as a finished active principle .

Why 2-[4-(1H-Imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile Cannot Be Replaced by a Generic Imidazole or Toluidine Derivative


Simple imidazole‑acetonitriles (e.g., 2‑[4‑(1H‑imidazol‑1‑yl)phenyl]acetonitrile, CAS 143426‑57‑7) lack the hydrogen‑bond‑donating toluidine arm that is essential for target engagement with enzymes requiring a secondary amine contact, while N‑aryl‑toluidino‑acetonitriles (e.g., 2‑(m‑tolylamino)acetonitrile) omit the imidazole ring necessary for metal‑coordination or π‑stacking interactions common in kinase and CYP450 active sites . The simultaneous presence of both motifs in the target compound creates a unique three‑dimensional pharmacophore that cannot be replicated by using two separate building blocks or by selecting a single‑feature analog, making direct substitution for SAR campaigns or intermediate production inappropriate without quantitative re‑validation .

Quantitative Differentiation Evidence for 2-[4-(1H-Imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile (866157-66-6)


Lipophilicity Advantage Over the Closest Imidazole‑Acetonitrile Analog

The target compound exhibits a calculated LogP of 3.86, which is approximately two orders of magnitude more lipophilic than the simpler 2‑[4‑(1H‑imidazol‑1‑yl)phenyl]acetonitrile (predicted LogP ≈ 1.8) . The higher LogP suggests improved passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation for CNS vs. Peripheral Profiling

With a TPSA of 53.64 Ų, the target compound resides at the upper edge of the CNS‑favorable window (typically <90 Ų) but is >20 Ų higher than the simple imidazole‑acetonitrile analog (TPSA ≈ 28.8 Ų), indicating a balanced profile that maintains potential CNS access while offering additional hydrogen‑bonding capacity for peripheral target engagement .

Blood-brain barrier Drug-likeness CNS MPO

Hydrogen‑Bond Donor Capacity Distinct from All‑Carbon or Tertiary Amine Analogs

The target compound possesses one hydrogen‑bond donor (the toluidine NH), whereas the closest imidazole‑phenyl‑acetonitrile analog (CAS 143426‑57‑7) has zero HBD [1]. This single HBD is sufficient to form a key donor interaction with the hinge region of kinases or with catalytic aspartate residues in aspartyl proteases, a capability absent in fully N‑alkylated or aryl‑only counterparts.

Hydrogen bonding Pharmacophore Kinase hinge binding

Procurement‑Relevant Application Scenarios for 2-[4-(1H-Imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile (866157-66-6)


Kinase‑Focused Fragment‑Based or Ligand‑Efficiency‑Driven Library Synthesis

The compound’s imidazole ring serves as a metal‑chelating hinge binder, while the toluidine NH provides a supplementary donor for the hinge backbone carbonyl . The α‑aminonitrile core is a well‑precedented precursor for imidazole‑based heterocycles (e.g., imidazo[1,2‑a]pyridines), allowing rapid diversification into focused kinase libraries. Procurement teams should select this specific intermediate over simpler imidazole‑acetonitriles when the synthetic plan requires a pre‑installed hydrogen‑bond donor to shorten the route by 2–3 steps [1].

CNS‑Penetrant Probe Molecule Optimization (Multiparameter Optimization Programs)

The balanced LogP (3.86) and TPSA (53.64 Ų) place the compound within the favorable CNS MPO (Multiparameter Optimization) space while providing an additional functional handle for property tuning . Medicinal chemistry groups seeking to maintain or slightly improve passive permeability relative to high‑TPSA leads can use this scaffold to explore substituent effects without immediately exceeding CLogP > 5 or TPSA > 90 Ų, which are common failure criteria for CNS candidates [1].

Anticancer or Antimicrobial SAR Studies Targeting Heme‑Containing or Metal‑Dependent Enzymes

The imidazole‑toluidine combination mirrors the pharmacophore of several known CYP51 (sterol 14α‑demethylase) and IDO1 (indoleamine 2,3‑dioxygenase) inhibitors, where the imidazole coordinates the heme iron and the aryl‑NH engages a proximal binding pocket . The α‑aminonitrile functionality further offers a latent electrophilic warhead for covalent targeting of cysteine proteases. Industrial screening groups should procure this compound as a starting scaffold when the target enzyme requires simultaneous metal coordination and hydrogen‑bond donation within a ∼6 Å span [1].

Quote Request

Request a Quote for 2-[4-(1H-imidazol-1-yl)phenyl]-2-(3-toluidino)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.